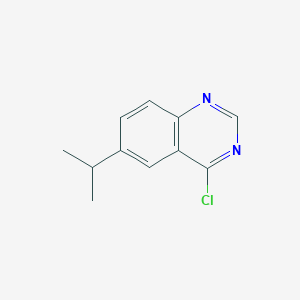

4-Chloro-6-(propan-2-yl)quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

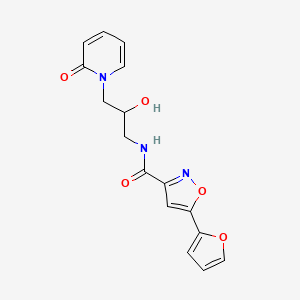

4-Chloro-6-(propan-2-yl)quinazoline is a chemical compound with the molecular formula C11H11ClN2. It is a derivative of quinazoline, an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The compound also contains a chlorine atom and a propan-2-yl group attached to the quinazoline core .Wissenschaftliche Forschungsanwendungen

Antitumor Activity and EGFRwt-TK Inhibition

4-Chloro-6-(propan-2-yl)quinazoline derivatives have been explored for their potential in cancer treatment, focusing on their antitumor activities and ability to inhibit the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). For instance, novel 4-arylaminoquinazoline derivatives demonstrated significant inhibitory effects against tumor cells, showing promise as potent antitumor agents. These compounds exhibited high antiproliferative activities and could induce late apoptosis in certain cancer cells, highlighting their potential for developing anti-cancer drugs targeting EGFR-TK (Zhang et al., 2019).

Histamine H4 Receptor Inverse Agonists

Quinazoline derivatives have also been identified as potent histamine H4 receptor (H4R) inverse agonists. This discovery opens pathways for developing dual-action H1R/H4R ligands, which may offer added therapeutic benefits for treating inflammatory conditions. These compounds exhibit considerable affinity for human histamine receptors, suggesting potential applications in anti-inflammatory therapies (Smits et al., 2008).

Corrosion Inhibition

Research has demonstrated the efficacy of quinazoline-based compounds in corrosion inhibition, particularly for protecting mild steel in acidic environments. These inhibitors exhibit mixed-type inhibitive action and form protective films on the metal surface, highlighting their potential for industrial applications in corrosion prevention (Olasunkanmi & Ebenso, 2019).

Anti-Inflammatory and Antimicrobial Activities

Quinazoline derivatives have shown significant anti-inflammatory and antimicrobial activities. The development of novel compounds with these properties indicates the potential for quinazolines in treating infectious and inflammatory diseases, providing a foundation for future pharmaceutical developments (Srivastav, Salahuddin, & Shantakumar, 2009).

Safety and Hazards

Zukünftige Richtungen

Quinazoline and its derivatives, including 4-Chloro-6-(propan-2-yl)quinazoline, have received significant attention due to their wide and distinct biopharmaceutical activities. They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Therefore, future research may focus on exploring the potential applications of these compounds in medicinal chemistry.

Wirkmechanismus

Target of Action

Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial activities . Therefore, it’s plausible that 4-Chloro-6-(propan-2-yl)quinazoline may interact with multiple targets involved in these biological processes.

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.

Biochemical Pathways

These could potentially include pathways involved in cell proliferation, inflammation, and immune response .

Pharmacokinetics

The compound’s molecular weight (20667) suggests that it may have favorable absorption and distribution properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed .

Result of Action

Given the known activities of quinazoline derivatives, it’s plausible that the compound could have effects such as inhibition of cell proliferation, modulation of immune response, and reduction of inflammation .

Eigenschaften

IUPAC Name |

4-chloro-6-propan-2-ylquinazoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-7(2)8-3-4-10-9(5-8)11(12)14-6-13-10/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZIVOSQYCAPLTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=CN=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

937669-71-1 |

Source

|

| Record name | 4-chloro-6-(propan-2-yl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

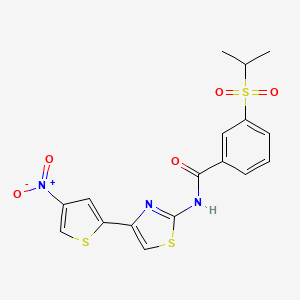

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2920275.png)

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2920283.png)

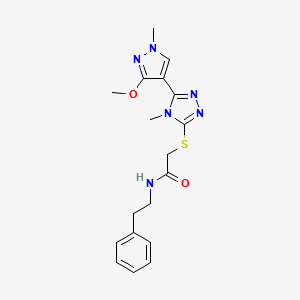

![(Z)-methyl 2-(2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2920285.png)

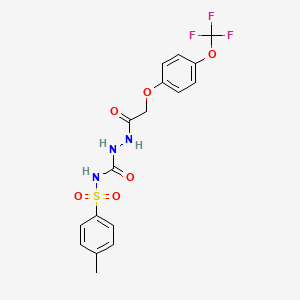

![(E)-N-Butyl-2-cyano-3-[1-(difluoromethyl)pyrrol-2-yl]prop-2-enamide](/img/structure/B2920294.png)